2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid
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Overview
Description
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is a synthetic compound with the molecular formula C9H5F3O4 and a molecular weight of 234.13 g/mol. This compound was first synthesized in 2000 by researchers at Merck & Co.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid involves several steps. The starting material is typically a benzodioxane derivative, which undergoes trifluoromethylation and carboxylation reactions to introduce the trifluoromethyl and carboxylic acid groups, respectively. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize the yield. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and carboxylic acid moiety play crucial roles in its biological activity. The compound can modulate enzyme activity, affect signal transduction pathways, and interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-5-carboxylic acid: This compound lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)benzoic acid: This compound has a similar trifluoromethyl group but lacks the benzodioxane structure, leading to different chemical and biological properties.
Uniqueness
2,2,3-Trifluoro-1,4-benzodioxan-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the benzodioxane structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,2,3-trifluoro-3H-1,4-benzodioxine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-8-9(11,12)16-5-3-1-2-4(7(13)14)6(5)15-8/h1-3,8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHGGYNQVPWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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